Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a thia (sulfur-containing) ring, and an azaspiro (nitrogen-containing) ring. The molecular formula for this compound is C14H23NO3S, and it has a molecular weight of approximately 285.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NO3S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)9-18-8-10(13)15/h4-9H2,1-3H3 |
InChI Key |
MHIQUDFMXHGEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CSCC2=O |
Origin of Product |
United States |
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